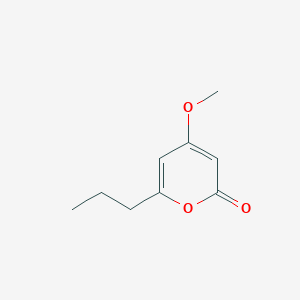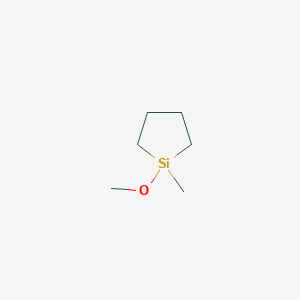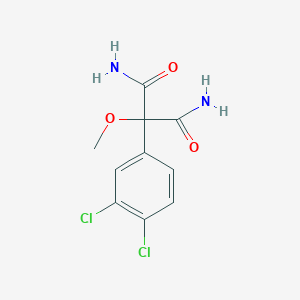
2-(3,4-Dichlorophenyl)-2-methoxypropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-Dichlorophenyl)-2-methoxypropanediamide is an organic compound characterized by the presence of a dichlorophenyl group attached to a methoxypropanediamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)-2-methoxypropanediamide typically involves the reaction of 3,4-dichloroaniline with methoxypropanediamide under specific conditions. The reaction may require the use of catalysts such as palladium or platinum to facilitate the formation of the desired product . The reaction conditions, including temperature, pressure, and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, reducing the need for manual intervention and minimizing the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3,4-Dichlorophenyl)-2-methoxypropanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives.
Applications De Recherche Scientifique
2-(3,4-Dichlorophenyl)-2-methoxypropanediamide has several scientific research applications, including:
Chemistry: The compound is used as a reagent in various organic synthesis reactions, including the Mitsunobu reaction.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of 2-(3,4-Dichlorophenyl)-2-methoxypropanediamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes and functions . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(3,4-Dichlorophenyl)-2-methoxypropanediamide include:
3,4-Dichloromethylphenidate: A potent stimulant with serotonin-norepinephrine-dopamine reuptake inhibition properties.
Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate: Used as a catalyst in various chemical reactions.
Uniqueness
This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity compared to other similar compounds
Propriétés
Numéro CAS |
91405-37-7 |
|---|---|
Formule moléculaire |
C10H10Cl2N2O3 |
Poids moléculaire |
277.10 g/mol |
Nom IUPAC |
2-(3,4-dichlorophenyl)-2-methoxypropanediamide |
InChI |
InChI=1S/C10H10Cl2N2O3/c1-17-10(8(13)15,9(14)16)5-2-3-6(11)7(12)4-5/h2-4H,1H3,(H2,13,15)(H2,14,16) |
Clé InChI |
YMDTYBFRHQLLBG-UHFFFAOYSA-N |
SMILES canonique |
COC(C1=CC(=C(C=C1)Cl)Cl)(C(=O)N)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


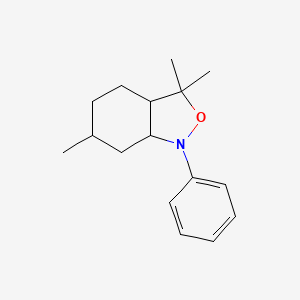
![[(Methylindiganediyl)bis(methylene)]bis(trimethylstannane)](/img/structure/B14372069.png)
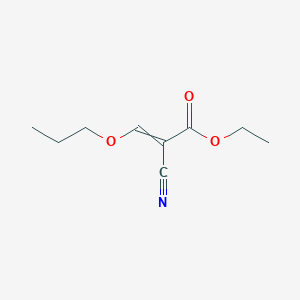
![(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl](/img/structure/B14372080.png)
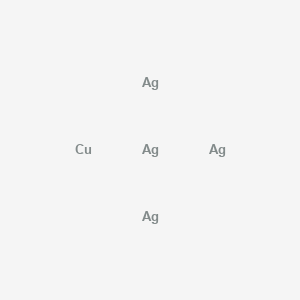
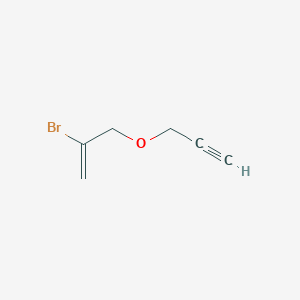


![Ethyl 4-[(6-methoxyquinolin-8-yl)amino]pentanoate](/img/structure/B14372097.png)

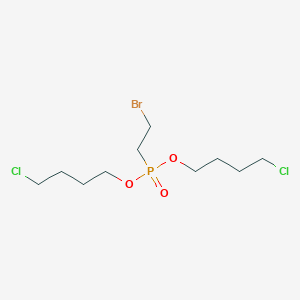
methanone](/img/structure/B14372107.png)
